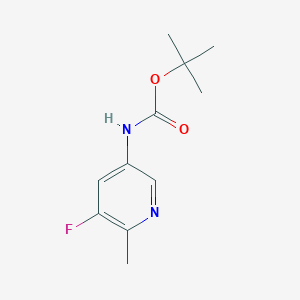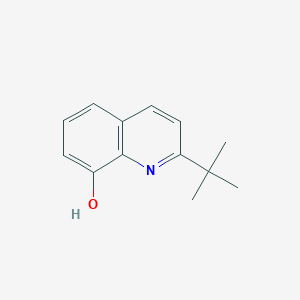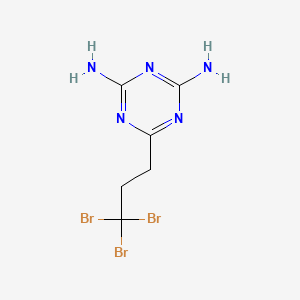
6-(3,3,3-Tribromopropyl)-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3,3,3-Tribromopropyl)-1,3,5-triazine-2,4-diamine is a chemical compound with the molecular formula C6H7Br3N5 It is a derivative of triazine, a heterocyclic compound that contains three nitrogen atoms in a six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,3,3-Tribromopropyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 1,3,5-triazine-2,4-diamine with 3,3,3-tribromopropylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.
化学反応の分析
Types of Reactions
6-(3,3,3-Tribromopropyl)-1,3,5-triazine-2,4-diamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction Reactions: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether are common methods.
Major Products Formed
Substitution Reactions: Products include azido derivatives, thiocyanate derivatives, and various substituted amines.
Oxidation Reactions: Products include triazine oxides and other higher oxidation state compounds.
Reduction Reactions: Products include partially or fully hydrogenated triazine derivatives.
科学的研究の応用
6-(3,3,3-Tribromopropyl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of flame retardants, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 6-(3,3,3-Tribromopropyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The tribromopropyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to inhibition of enzymatic activity or disruption of cellular processes. The triazine ring can also interact with various receptors and enzymes, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
1,3,5-Triazine-2,4,6-triamine:
6-(3,3,3-Trichloropropyl)-1,3,5-triazine-2,4-diamine: This compound has a similar structure but with chlorine atoms instead of bromine.
6-(3,3,3-Trifluoropropyl)-1,3,5-triazine-2,4-diamine: This compound has fluorine atoms instead of bromine.
Uniqueness
The presence of the tribromopropyl group in 6-(3,3,3-Tribromopropyl)-1,3,5-triazine-2,4-diamine imparts unique chemical and biological properties. The bromine atoms increase the compound’s reactivity and potential for forming covalent bonds with biological targets, making it a valuable tool in chemical biology and medicinal chemistry research.
特性
CAS番号 |
62160-38-7 |
|---|---|
分子式 |
C6H8Br3N5 |
分子量 |
389.87 g/mol |
IUPAC名 |
6-(3,3,3-tribromopropyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C6H8Br3N5/c7-6(8,9)2-1-3-12-4(10)14-5(11)13-3/h1-2H2,(H4,10,11,12,13,14) |
InChIキー |
NFTZMPBDLXUMMM-UHFFFAOYSA-N |
正規SMILES |
C(CC(Br)(Br)Br)C1=NC(=NC(=N1)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


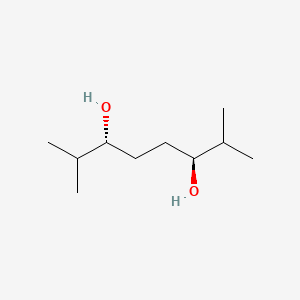
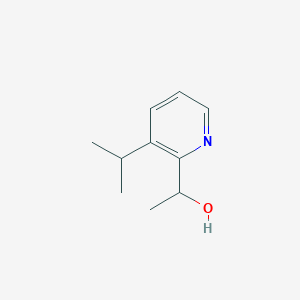
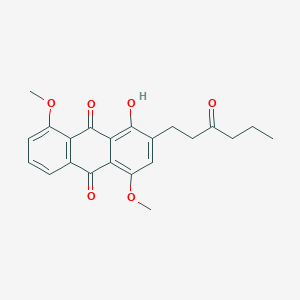
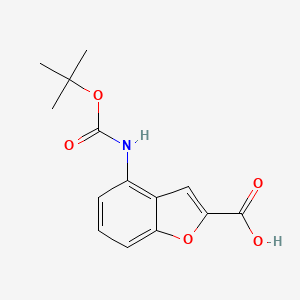
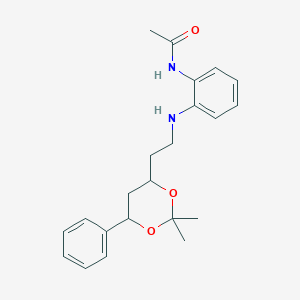
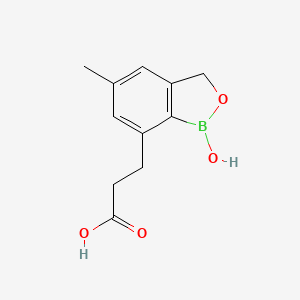

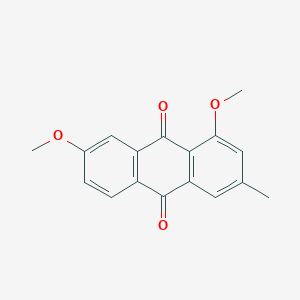
![7-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B13136069.png)
![4,9-Dioxo-1,2,4,9-tetrahydrocyclobuta[b]anthracene-3,10-diyl diacetate](/img/structure/B13136076.png)
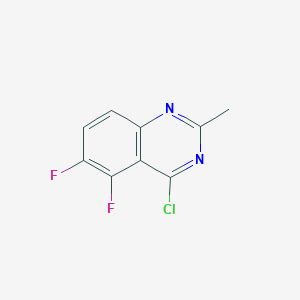
![7-Ethoxybenzo[d]isoxazol-3-amine](/img/structure/B13136081.png)
